Technical Guide: Boc-2-aminothiazole (CAS 170961-15-6)
Technical Guide: Boc-2-aminothiazole (CAS 170961-15-6)
The following technical guide details the chemical profile, synthesis, and application of Boc-2-aminothiazole (CAS 170961-15-6) . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a directed metalation scaffold in medicinal chemistry.
A Strategic Scaffold for C-5 Functionalization in Drug Discovery
Executive Summary
Boc-2-aminothiazole (tert-butyl thiazol-2-ylcarbamate) is a critical protected intermediate in the synthesis of pharmacologically active thiazole derivatives. While the 2-aminothiazole core is a "privileged structure" found in FDA-approved kinase inhibitors (e.g., Dasatinib) and antimicrobials (e.g., Cefdinir), the free amine is often incompatible with organometallic reagents.
The tert-butoxycarbonyl (Boc) group serves a dual purpose:
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Chemo-protection: It masks the nucleophilic amine during electrophilic aromatic substitutions or oxidations.
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Regio-direction: It acts as a Directing Group (DG) for lithiation, enabling selective C-5 functionalization—a transformation difficult to achieve with the unprotected amine.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | tert-butyl 1,3-thiazol-2-ylcarbamate |
| CAS Number | 170961-15-6 |
| Molecular Formula | C₈H₁₂N₂O₂S |
| Molecular Weight | 200.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 180–185 °C |
| Solubility | Soluble in DMSO, DMF, DCM, THF; sparingly soluble in water |
| Stability | Stable under standard conditions; hygroscopic; acid-sensitive |
| Hazards (GHS) | H302 (Harmful if swallowed), H317 (Skin sensitization) |
Synthesis & Manufacturing
The industrial preparation of Boc-2-aminothiazole typically involves the direct carbamoylation of 2-aminothiazole. Unlike aliphatic amines, the heteroaromatic amine is less nucleophilic, often requiring a catalyst (DMAP) or stronger bases (NaH) depending on the scale and purity requirements.
Optimized Synthetic Pathway
The most robust laboratory-scale method utilizes Di-tert-butyl dicarbonate (Boc₂O) with 4-Dimethylaminopyridine (DMAP) catalysis.
Reaction Logic:
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Substrate: 2-Aminothiazole (CAS 96-50-4).[]
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Reagent: Boc₂O (1.1–1.2 equiv).
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Catalyst: DMAP (0.1 equiv) enhances the electrophilicity of the carbonyl carbon.
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
DOT Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis of Boc-2-aminothiazole via DMAP-catalyzed protection.
Advanced Reactivity: C-5 Lithiation
The primary value of CAS 170961-15-6 lies in its ability to undergo Directed ortho-Metalation (DoM) . The Boc group coordinates with lithium bases, directing deprotonation specifically to the C-5 position. This allows for the introduction of electrophiles (halogens, alkyls, acyls) to create 2,5-disubstituted thiazoles, which are otherwise challenging to synthesize.
Mechanism of Action
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Coordination: The carbonyl oxygen of the Boc group coordinates with the lithium cation (e.g., from n-BuLi).
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Deprotonation: The complex directs the base to remove the proton at C-5 (the most acidic ring proton remaining).
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Trapping: The resulting C-5 lithiated species reacts with electrophiles.
DOT Visualization: C-5 Functionalization Logic
Figure 2: Workflow for C-5 regioselective functionalization using n-BuLi.
Experimental Protocols
Protocol A: Synthesis of Boc-2-aminothiazole
Use this protocol to generate the starting material if commercial stock is unavailable.
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Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and nitrogen inlet.
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Dissolution: Dissolve 2-aminothiazole (10.0 g, 100 mmol) in dry DCM (200 mL).
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Catalyst Addition: Add DMAP (1.22 g, 10 mmol) and Triethylamine (16.7 mL, 120 mmol). Stir for 10 minutes.
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Boc Addition: Slowly add a solution of Boc₂O (24.0 g, 110 mmol) in DCM (50 mL) dropwise over 30 minutes at 0°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
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Workup: Wash the organic layer with 1N HCl (2 x 100 mL) to remove unreacted amine and DMAP, followed by saturated NaHCO₃ and brine.
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Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield white crystals.
Protocol B: C-5 Lithiation and Formylation
Use this protocol to install an aldehyde at the C-5 position.
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Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.
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Solution Prep: Dissolve Boc-2-aminothiazole (1.0 g, 5 mmol) in anhydrous THF (20 mL). Cool to -78°C (Dry ice/acetone bath).
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Lithiation: Add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise over 15 minutes. Note: 2 equivalents are often required—one to deprotonate the NH and one for the C-5 position.
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Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.
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Trapping: Add anhydrous DMF (0.8 mL, 10 mmol) dropwise.
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Quench: Stir for 30 minutes at -78°C, then allow to warm to 0°C. Quench with saturated NH₄Cl solution.
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Isolation: Extract with EtOAc, dry, and concentrate. The Boc group usually remains intact, yielding tert-butyl (5-formylthiazol-2-yl)carbamate.
Applications in Drug Discovery
The 2-aminothiazole scaffold is ubiquitous in medicinal chemistry.[2][3] The Boc-protected variant is essential for synthesizing complex analogs found in:
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Kinase Inhibitors: Used to synthesize analogs of Dasatinib (Bcr-Abl inhibitor) where C-5 substitution modulates solubility and potency.
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PI3K Inhibitors: Key intermediate for Alpelisib derivatives, targeting PI3Kα in breast cancer.
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Prion Disease Therapeutics: 2-aminothiazoles have shown potency in reducing PrP^Sc levels in neuroblastoma cells.[4] The Boc-protected intermediate allows for the tuning of the C-5 position to improve blood-brain barrier penetration.
Safety & Handling
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Storage: Store at 2-8°C under inert gas. The compound is hygroscopic.
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PPE: Wear nitrile gloves and safety glasses. Avoid dust inhalation (H317 sensitizer).
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Incompatibility: Strong oxidizing agents and strong acids (which remove the Boc group).
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329764024, N-Boc-2-aminothiazole. Retrieved from [Link]
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Gallardo-Godoy, A., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry. Retrieved from [Link]
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.
